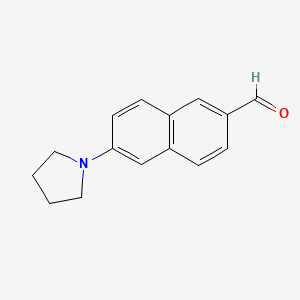

6-(Pyrrolidin-1-yl)naphthalene-2-carbaldehyde

Description

6-(Pyrrolidin-1-yl)naphthalene-2-carbaldehyde is a chemical compound that features a naphthalene ring substituted with a pyrrolidine ring and an aldehyde group

Properties

CAS No. |

922528-43-6 |

|---|---|

Molecular Formula |

C15H15NO |

Molecular Weight |

225.28 g/mol |

IUPAC Name |

6-pyrrolidin-1-ylnaphthalene-2-carbaldehyde |

InChI |

InChI=1S/C15H15NO/c17-11-12-3-4-14-10-15(6-5-13(14)9-12)16-7-1-2-8-16/h3-6,9-11H,1-2,7-8H2 |

InChI Key |

AOASRLWDVBQMPP-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C2=CC3=C(C=C2)C=C(C=C3)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Pyrrolidin-1-yl)naphthalene-2-carbaldehyde typically involves the reaction of naphthalene-2-carbaldehyde with pyrrolidine under specific conditions. One common method includes:

Starting Materials: Naphthalene-2-carbaldehyde and pyrrolidine.

Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are often used.

Catalysts and Reagents: Catalysts such as Lewis acids (e.g., aluminum chloride) may be employed to facilitate the reaction.

Temperature and Time: The reaction is typically conducted at room temperature or slightly elevated temperatures, and the reaction time can vary from a few hours to overnight.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

6-(Pyrrolidin-1-yl)naphthalene-2-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed

Oxidation: 6-(Pyrrolidin-1-yl)naphthalene-2-carboxylic acid.

Reduction: 6-(Pyrrolidin-1-yl)naphthalene-2-methanol.

Substitution: Various substituted naphthalene derivatives depending on the substituent introduced.

Scientific Research Applications

6-(Pyrrolidin-1-yl)naphthalene-2-carbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 6-(Pyrrolidin-1-yl)naphthalene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance binding affinity and specificity due to its structural properties, while the naphthalene ring can participate in π-π interactions with aromatic amino acids in proteins.

Comparison with Similar Compounds

Similar Compounds

6-(Pyrrolidin-1-yl)pyridine-2-carbaldehyde: Similar structure but with a pyridine ring instead of a naphthalene ring.

6-(Pyrrolidin-1-yl)nicotinaldehyde: Contains a nicotinaldehyde moiety, differing in the position of the aldehyde group.

Uniqueness

6-(Pyrrolidin-1-yl)naphthalene-2-carbaldehyde is unique due to the combination of the naphthalene ring and pyrrolidine ring, which imparts distinct chemical and physical properties

Biological Activity

6-(Pyrrolidin-1-yl)naphthalene-2-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. The pyrrolidine ring structure is known for its versatility in drug discovery, providing a scaffold for various bioactive molecules. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound can be described by the following structural formula:

This structure indicates the presence of a naphthalene ring fused with a pyrrolidine moiety and an aldehyde functional group, which may contribute to its biological activities.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrrolidine exhibit significant antibacterial and antifungal properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria .

- Anticancer Potential : The compound's ability to inhibit cancer cell proliferation has been investigated. Certain pyrrolidine derivatives have demonstrated cytotoxic effects against solid tumor cell lines, indicating that modifications to the pyrrolidine structure could enhance anticancer activity .

- Enzyme Inhibition : Research has indicated that compounds containing the pyrrolidine ring can act as inhibitors for specific enzymes, such as kinases and monoamine oxidases (MAO). This inhibition is crucial for developing treatments for diseases like cancer and neurodegenerative disorders .

Antimicrobial Studies

In vitro tests have shown that this compound exhibits antimicrobial activity against several pathogens. A study reported minimum inhibitory concentration (MIC) values indicating effective inhibition against Staphylococcus aureus and Escherichia coli. The results are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 75 |

| Escherichia coli | 125 |

| Pseudomonas aeruginosa | 150 |

Anticancer Activity

A series of experiments evaluated the cytotoxicity of the compound against various cancer cell lines. The findings suggest that modifications to the naphthalene structure could enhance its potency. For example, derivatives showed IC50 values ranging from 9.8 to 41.6 µM against lung and cervical carcinoma cell lines .

Enzyme Inhibition Studies

Molecular docking simulations have provided insights into the binding affinity of this compound with target enzymes. These studies indicate that the compound may serve as a selective inhibitor for kinases involved in cancer progression .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Interaction with Receptors : The compound may interact with specific receptors or enzymes, leading to altered signaling pathways.

- Induction of Apoptosis : Some studies suggest that it can trigger apoptotic pathways in cancer cells, leading to reduced cell viability.

- Antioxidant Properties : The presence of the naphthalene moiety may contribute to antioxidant activity, providing additional therapeutic benefits.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 6-(Pyrrolidin-1-yl)naphthalene-2-carbaldehyde?

- Methodological Answer : A common approach involves nucleophilic substitution or condensation reactions. For example, naphthol derivatives can be reacted with pyrrolidine under basic conditions (e.g., K₂CO₃ in DMF) to introduce the pyrrolidinyl group. The aldehyde functionality may be introduced via oxidation of a methyl group or through formylation reactions (e.g., Vilsmeier-Haack reaction). Reaction progress is typically monitored by TLC using solvent systems like n-hexane:ethyl acetate (9:1), followed by extraction and purification via column chromatography .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions on the naphthalene ring and pyrrolidine connectivity.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.

- X-ray Crystallography : To resolve structural ambiguities, particularly bond angles (e.g., C–C–N bond angles in the pyrrolidine ring) and crystallographic refinement parameters (R factor < 0.05) .

- Infrared (IR) Spectroscopy : To identify carbonyl (C=O) stretching vibrations (~1700 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for nucleophilic substitutions.

- Catalysis : Transition-metal catalysts (e.g., Pd for cross-coupling) may reduce side reactions.

- Temperature Control : Gradual heating (e.g., 60–80°C) minimizes decomposition of aldehyde groups.

- Workflow Validation : Use experimental design principles (e.g., factorial design) to test variables like base strength or stoichiometry .

Q. How should researchers address contradictions in toxicity data across studies?

- Methodological Answer : Apply risk-of-bias (RoB) assessment frameworks, such as:

- Randomization : Verify if dosing/exposure levels were randomized (Table C-7, ).

- Outcome Reporting : Check for selective reporting of systemic effects (e.g., hepatic vs. renal outcomes) using tools like Table C-6 ().

- Confidence Grading : Classify studies as High/Moderate/Low confidence based on adherence to inclusion criteria (e.g., species, exposure routes in Table B-1, ) .

Q. What strategies are recommended for designing toxicological studies of this compound?

- Methodological Answer :

- Inclusion Criteria : Use laboratory mammals (rodents) for systemic effects (e.g., hepatic, respiratory) and include inhalation/oral exposure routes (Table B-1, ).

- Endpoint Selection : Prioritize outcomes like oxidative stress markers or enzyme inhibition (e.g., CYP450 isoforms).

- Analytical Validation : Employ GC-MS or HPLC to quantify metabolite profiles in biological matrices .

Q. How can structural modifications enhance biological activity or solubility?

- Methodological Answer :

- Pyrrolidine Substitution : Replace pyrrolidine with morpholine for improved water solubility.

- Aldehyde Derivatization : Convert the aldehyde to a hydrazone or oxime to stabilize the compound.

- Naphthalene Functionalization : Introduce electron-withdrawing groups (e.g., -NO₂) at position 6 to modulate electronic properties .

Q. What advanced analytical methods are suitable for quantifying trace impurities?

- Methodological Answer :

- HPLC-DAD/UV : For quantifying aldehyde degradation products.

- LC-MS/MS : To detect pyrrolidine-related byproducts at ppm levels.

- Headspace GC-MS : For volatile impurities from synthetic intermediates .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.